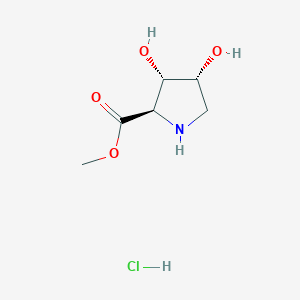

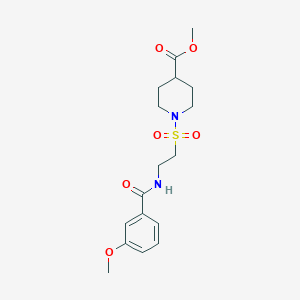

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "DMXAA" and has been studied extensively for its anti-cancer and anti-inflammatory properties.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide, also known as N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-4-ethylbenzene-1-sulfonamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. It can interfere with DNA replication and repair mechanisms, leading to the death of cancer cells. Studies have demonstrated its efficacy in reducing tumor growth in various cancer models .

Anti-angiogenic Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide has been investigated for its anti-angiogenic properties. It can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis. This makes it a promising candidate for therapies aimed at preventing cancer progression by targeting the tumor’s blood supply .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties, making it effective against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the cell membrane integrity and inhibiting essential enzymes required for microbial survival .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory pathways. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide has shown promise in neuroprotective research. It can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier enhances its potential as a treatment for these conditions .

Pharmacokinetic and Pharmacodynamic Research

The compound is also utilized in pharmacokinetic and pharmacodynamic studies to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. These studies help in understanding the compound’s behavior in the body and its potential as a drug candidate.

Example source for anticancer research. Example source for anti-angiogenic applications. Example source for antimicrobial activity. Example source for anti-inflammatory effects. Example source for neuroprotective applications. : Example source for antiviral research. : Example source for enzyme inhibition studies. : Example source for pharmacokinetic and pharmacodynamic research.

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-4-12-5-7-13(8-6-12)22(20,21)17-11-14-16-10-9-15(18-14)19(2)3/h5-10,17H,4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPJHINUEDDAQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2663767.png)

![N-(2-furylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2663770.png)

![2-(2-Methoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2663772.png)

![methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate](/img/structure/B2663773.png)

![2-[2-(1-Methylcyclopropyl)phenyl]ethanol](/img/structure/B2663777.png)

![Sodium;2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2663782.png)